Weak Pan-Assay Interference Profile Distinguishes 2-(Benzenesulfonyl)-N-benzylacetamide from Potent Analog Series
2-(Benzenesulfonyl)-N-benzylacetamide exhibits weak, non-specific activity across multiple unrelated targets, contrasting with structurally optimized N-(benzene sulfonyl)acetamide derivatives that demonstrate sub-nanomolar potency against defined therapeutic targets [1][2]. The compound functions as a weak agonist at nicotinic acetylcholine receptors (α3β4 EC50 = 7,000 nM; α2β4 EC50 = 9,000 nM) and a weak antagonist at muscarinic M1 receptors (IC50 = 4,500 nM) [1], whereas derivative 9a inhibits COX-2 with IC50 = 11 nM—a >600-fold potency enhancement [2].
| Evidence Dimension | Target potency (IC50/EC50) |
|---|---|
| Target Compound Data | α3β4 nAChR EC50 = 7,000 nM; α2β4 nAChR EC50 = 9,000 nM; M1 mAChR IC50 = 4,500 nM |
| Comparator Or Baseline | N-(benzene sulfonyl)acetamide derivative 9a: COX-2 IC50 = 11 nM; 5-LOX IC50 = 46 nM; TRPV1 IC50 = 8 nM |
| Quantified Difference | >600-fold lower potency for target compound |
| Conditions | Cell-based functional assays (FLIPR) for nAChR; radioligand binding for M1 mAChR; enzyme inhibition assays for COX-2/5-LOX; calcium flux for TRPV1 |
Why This Matters
The compound's weak, promiscuous activity profile makes it a suitable negative control or screening benchmark, whereas potent analogs represent false substitution risks for target-specific studies.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226). Affinity Data: α3β4 nAChR EC50 = 7,000 nM; α2β4 nAChR EC50 = 9,000 nM; M1 mAChR IC50 = 4,500 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50369150&monomerid=50369150 (accessed 2025). View Source
- [2] Chen W, Xu Q, Ma X, et al. Bioorg Med Chem Lett. 2023;80:129101. Compound 9a: COX-2 IC50 = 0.011 μM; 5-LOX IC50 = 0.046 μM; TRPV1 IC50 = 0.008 μM. View Source
